molecular formula C10H7NO B2819977 2-(1-Benzofuran-2-yl)acetonitrile CAS No. 95-28-3

2-(1-Benzofuran-2-yl)acetonitrile

Cat. No. B2819977
CAS RN: 95-28-3
M. Wt: 157.172
InChI Key: OPDLHQOQMQIFLC-UHFFFAOYSA-N
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Patent
US05364880

Procedure details

The crude cyanomethylbenzofuran, compound 6, was stirred for 6 hours in boiling water (1,000 ml) containing sodium hydroxide (80 g), cooled to 25° C., then washed with methylene chloride (250 ml, then 2×100 ml). The pH was brought to 2.0 with 6N HCl. The precipitate was extracted with methylene chloride (200 ml, then 100 ml, then 50 ml), dried over magnesium sulfate and the solvent evaporated. The yield was approximately 72 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]1[O:5][C:6]2[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=2[CH:8]=1)#N.[OH-:13].[Na+].[OH2:15]>>[C:4]1([CH2:3][C:1]([OH:15])=[O:13])[O:5][CH:6]=[C:12]2[CH:11]=[CH:10][CH:9]=[CH:7][C:8]=12 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC=1OC2=C(C1)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC=1OC2=C(C1)C=CC=C2
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with methylene chloride (250 ml
EXTRACTION
Type
EXTRACTION
Details
The precipitate was extracted with methylene chloride (200 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
100 ml, then 50 ml), dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
Smiles
C=1(OC=C2C1C=CC=C2)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.